N-benzylhexan-2-amine
Overview
Description
N-benzylhexan-2-amine is an organic compound with the molecular formula C13H21N It is a secondary amine where the nitrogen atom is bonded to a benzyl group and a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzylhexan-2-amine can be synthesized through several methods. One common approach involves the alkylation of benzylamine with hexan-2-one under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile. For example, it can react with alkyl halides to form tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Tertiary amines.
Scientific Research Applications
N-benzylhexan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its amine functionality.
Medicine: this compound derivatives are explored for their potential pharmacological activities, including as potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N-benzylhexan-2-amine involves its interaction with various molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with biological molecules. This compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
N-benzylhexan-1-amine: Similar structure but with the amine group attached to the first carbon of the hexyl chain.
N-benzylpentan-2-amine: Similar structure with a shorter alkyl chain.
N-benzylheptan-2-amine: Similar structure with a longer alkyl chain.
Uniqueness: N-benzylhexan-2-amine is unique due to its specific positioning of the amine group on the second carbon of the hexyl chain, which can influence its reactivity and interaction with other molecules. This positioning can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-benzylhexan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-4-8-12(2)14-11-13-9-6-5-7-10-13/h5-7,9-10,12,14H,3-4,8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYBESIVESNUBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628780 | |
Record name | N-Benzylhexan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61806-77-7 | |
Record name | N-(1-Methylpentyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61806-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylhexan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.